2-氨基-5-氟-4-甲基苯甲酸

描述

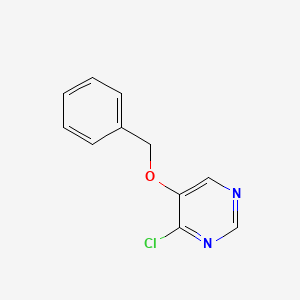

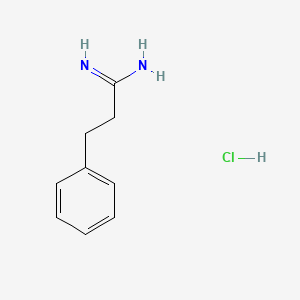

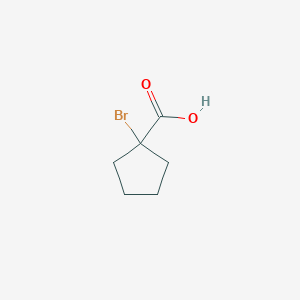

The compound of interest, 2-Amino-5-fluoro-4-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is modified by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring. This compound is related to various research areas, including the synthesis of benzothiazoles and their potential antitumor properties, as well as the study of molecular conformations and properties through spectroscopic methods and computational chemistry .

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of the Jacobsen cyclization process, leading to compounds with potent cytotoxic properties in vitro . Another study optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to our compound of interest, using a series of reactions starting from 3-fluorobenzoic acid, achieving a high yield of 81% . These studies provide insights into the synthetic routes that could be applicable for synthesizing 2-Amino-5-fluoro-4-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been analyzed using experimental techniques such as FT-IR, FT-Raman, UV spectroscopy, and computational methods like density functional theory (DFT) . For example, the study of 2-amino-5-bromobenzoic acid revealed four possible conformers, with the most stable conformer identified through computational analysis . These techniques could be applied to determine the most stable conformer of 2-Amino-5-fluoro-4-methylbenzoic acid and to understand its molecular interactions.

Chemical Reactions Analysis

The reactivity of related compounds with amino groups has been investigated, such as the reaction of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) for fluorometric assays in high-performance liquid chromatography . This suggests that the amino group in 2-Amino-5-fluoro-4-methylbenzoic acid could also participate in similar reactions, potentially leading to applications in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical methods. For instance, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by spectral studies and single-crystal X-ray diffraction analysis, providing detailed information on its crystal structure and stability . The thermodynamic properties of 2-amino-5-bromobenzoic acid were also calculated, showing the relationship between standard heat capacity, entropy, enthalpy changes, and temperature . These studies could guide the analysis of the physical and chemical properties of 2-Amino-5-fluoro-4-methylbenzoic acid.

科学研究应用

抗肿瘤性能

2-氨基-5-氟-4-甲基苯甲酸作为苯并噻唑系列的一部分,显示出显著的抗肿瘤性能。Hutchinson等人(2001年)合成了一系列氟代的2-(4-氨基苯基)苯并噻唑化合物,在体外对敏感的人类乳腺癌细胞系表现出强烈的细胞毒性,但对非恶性细胞无活性。其中一种化合物,2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑,被证明是一种有效的广谱药物,并成为制药和临床前开发的焦点(Hutchinson et al., 2001)。此外,Bradshaw等人(2002年)评估了这种苯并噻唑的氨基酸前药,在体内转化为其母胺,并显著延缓了乳腺和卵巢异种移植瘤的生长(Bradshaw et al., 2002)。

合成与表征

尹建忠(2010年)优化了甲基2-氨基-5-氟苯甲酸的合成方法,获得了高产率,并通过各种分析方法确认了结构(Yin Jian-zhong, 2010)。同样,郑建红(2012年)合成了2-氨基-3-甲基苯甲酸,作为制备农药化合物氯氰菊酯的过程的一部分,展示了这类化合物在不同领域中的多功能用途(Zheng Jian-hong, 2012)。

药物化学和成像应用

王等人(2006年)合成了氟代的2-芳基苯并噻唑,用于潜在的PET癌症成像剂,突出了这类化合物在诊断成像中的作用(Wang et al., 2006)。此外,王和Guengerich(2012年)研究了氟代的2-芳基苯并噻唑抗肿瘤分子的生物活化,揭示了它们的作用机制和潜在的治疗应用(Wang & Guengerich, 2012)。

溶解度和化学性质

朱等人(2019年)对2-氨基-3-甲基苯甲酸进行了研究,重点关注其在各种溶剂中的溶解度。这项研究对于理解这类化合物的纯化过程至关重要(Zhu et al., 2019)。

安全和危害

作用机制

Target of Action

The primary target of 2-Amino-5-fluoro-4-methylbenzoic acid is the cell membrane of microbes . The compound interacts with the cell membrane, causing disruption and depression of its integrity . This interaction is likely responsible for the compound’s antimicrobial activity .

Mode of Action

The mode of action of 2-Amino-5-fluoro-4-methylbenzoic acid involves the disruption or depression of cell membrane integrity . This disruption leads to the leakage of electrolytes and proteins from the cell, which can be observed through scanning electron microscopy and transmission electron microscopy .

Result of Action

The result of the action of 2-Amino-5-fluoro-4-methylbenzoic acid is the disruption of microbial cell membrane integrity, leading to cell death . This results in its antimicrobial activity, making it potentially useful in the treatment of infections caused by susceptible microbes .

Action Environment

The action of 2-Amino-5-fluoro-4-methylbenzoic acid can be influenced by environmental factors. For example, the antimicrobial activity of the compound was found to be most pronounced at a pH of 5.0 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment. Other environmental factors that could potentially influence the action of the compound include temperature, presence of other substances, and the specific characteristics of the target microbes.

属性

IUPAC Name |

2-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJZFWRKRROGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545982 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-4-methylbenzoic acid | |

CAS RN |

103877-79-8 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)